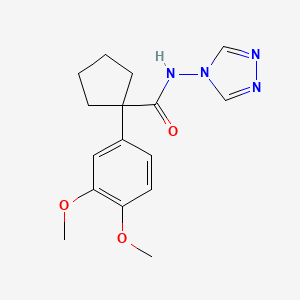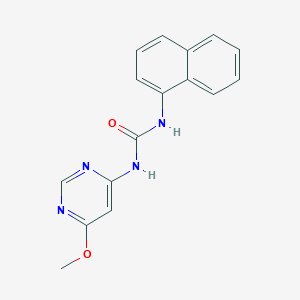![molecular formula C22H20N2O4 B5346190 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
WAY-323978の合成には、多くの生物活性化合物に見られる一般的な構造モチーフであるイミダゾール環の形成が含まれます . 合成経路には、通常、穏やかな条件下でのアミドニトリルの環化が含まれ、さまざまな官能基を含めることができます . 反応条件には、多くの場合、ニッケル触媒の使用、それに続くプロト脱金属化、互変異性化、脱水環化が含まれます .
工業生産方法
WAY-323978の工業生産方法は、公的ドメインでは十分に文書化されていません。類似のイミダゾール系化合物の合成には、多くの場合、自動化された反応器を使用した大規模環化反応と、純度と収量を保証するための厳格な品質管理が含まれます。
化学反応の分析
反応の種類
WAY-323978は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。
還元: 還元反応により、化合物の還元形が得られます。
置換: WAY-323978は、官能基が他の基に置き換えられる置換反応を受けます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。反応条件には、通常、目的の生成物の形成を保証するために制御された温度とpHレベルが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元によりアミン誘導体が得られる可能性があります。
科学研究への応用
WAY-323978は、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害など、潜在的な生物活性を調査しました。
医学: 特にATPase活性の阻害における潜在的な治療効果について調べられています.
産業: 新素材や化学プロセスの開発に役立ちます。
科学的研究の応用
WAY-323978 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the inhibition of ATPase activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
WAY-323978の作用機序には、IC50値が0.9 μMであるATPase活性の阻害が含まれます . この阻害は、AC50値が30.91 μMであるClostridioides difficile毒素Bのグリコヒドロラーゼ活性に影響を与えます . 含まれる分子標的と経路には、ATPase酵素と関連する代謝経路が含まれます。
類似の化合物との比較
類似の化合物
WAY-323978と類似の化合物には、以下のような他のイミダゾール系分子が含まれます。
独自性
WAY-323978は、その特定の構造と強力なATPase阻害活性によって独自です。他のイミダゾール系化合物と比較して、WAY-323978は、ATPaseを阻害する際に、より高い特異性と効力を示し、研究や潜在的な治療への応用において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to WAY-323978 include other imidazole-based molecules, such as:
Uniqueness
WAY-323978 is unique due to its specific structure and potent ATPase inhibitory activity. Compared to other imidazole-based compounds, it exhibits a higher specificity and potency in inhibiting ATPase, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOOAOEAYENPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol?
A1: The molecular formula of the compound is C22H20N2O4, and its molecular weight is 376.4 g/mol [].
Q2: What are the key structural features of this compound?
A2: The molecule contains a benzimidazole ring system connected to two benzene rings. The dihedral angles between the benzimidazole and the benzene rings are 44.26° and 82.91°. Importantly, the structure exhibits intramolecular O—H⋯O hydrogen bonds [].
Q3: What makes 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol useful for copper ion detection?
A3: This compound exhibits a unique fluorescence property. When excited, it emits light, and the intensity of this emitted light is dramatically reduced (quenched) specifically in the presence of copper ions (Cu2+) [].
Q4: How does this fluorescence quenching help determine the concentration of copper ions?
A4: The degree of fluorescence quenching is directly proportional to the concentration of copper ions present. By measuring the change in fluorescence intensity, researchers can accurately determine the copper ion concentration in a sample [].
Q5: What specific application has been explored for this compound in water analysis?
A5: Researchers have successfully used 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol to determine the concentration of copper ions in tap water samples [].
Q6: How effective was this method for determining copper ion concentrations in tap water?
A6: The method demonstrated satisfactory recovery values (R%) and a relative standard deviation (RSD%) below 5.00% for both intraday and interday measurements, indicating its reliability and accuracy [].
Q7: What are the detection and quantification limits for copper ions using this compound?
A7: The detection limit is 0.28 µg/L, meaning it can detect very low concentrations of copper ions. The quantification limit is 0.84 µg/L, indicating the lowest concentration at which accurate quantitative measurements can be made [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide](/img/structure/B5346112.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)
![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)


![1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)

METHANONE](/img/structure/B5346207.png)

![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
